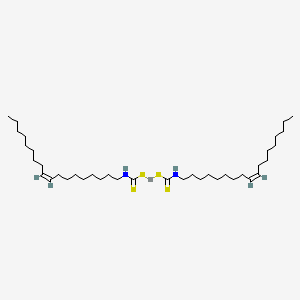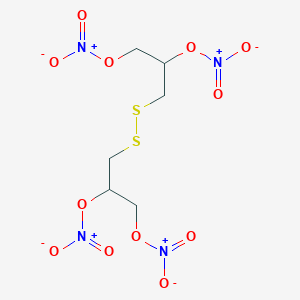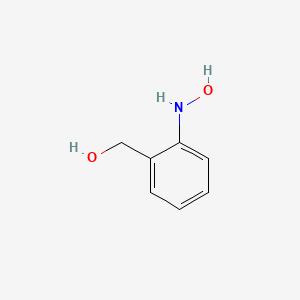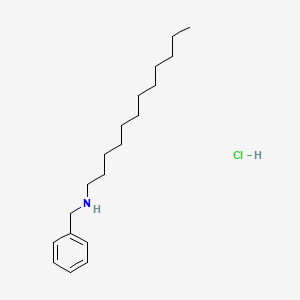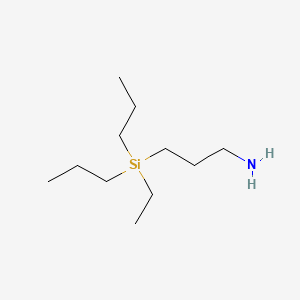
1-Propanamine, 3-(ethyldipropylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, 3-(ethyldipropylsilyl)- is an organic compound with the molecular formula C11H27NSi It is a member of the amine family, characterized by the presence of a silicon atom bonded to an ethyl group and two propyl groups
Méthodes De Préparation
The synthesis of 1-Propanamine, 3-(ethyldipropylsilyl)- typically involves the reaction of 3-chloropropylamine with ethyldipropylchlorosilane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Propanamine, 3-(ethyldipropylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where the ethyl or propyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized amines.
Applications De Recherche Scientifique
1-Propanamine, 3-(ethyldipropylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets and pathways is of particular interest.
Industry: In the industrial sector, 1-Propanamine, 3-(ethyldipropylsilyl)- is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties contribute to the performance and durability of these products.
Mécanisme D'action
The mechanism of action of 1-Propanamine, 3-(ethyldipropylsilyl)- involves its interaction with molecular targets and pathways. The silicon atom in the compound can form stable bonds with various biological molecules, influencing their structure and function. This interaction can modulate cellular processes and pathways, leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
1-Propanamine, 3-(ethyldipropylsilyl)- can be compared with other similar compounds, such as:
1-Propanamine, 3-(trimethylsilyl)-: This compound has a similar structure but with three methyl groups attached to the silicon atom instead of ethyl and propyl groups. It exhibits different reactivity and applications due to the variation in alkyl groups.
1-Propanamine, 3-(triethylsilyl)-: In this compound, the silicon atom is bonded to three ethyl groups. It has distinct properties and uses compared to 1-Propanamine, 3-(ethyldipropylsilyl)-.
1-Propanamine, 3-(tripropylsilyl)-: This compound features three propyl groups attached to the silicon atom. Its chemical behavior and applications differ from those of 1-Propanamine, 3-(ethyldipropylsilyl)-.
The uniqueness of 1-Propanamine, 3-(ethyldipropylsilyl)- lies in its specific combination of ethyl and propyl groups, which impart distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
36412-76-7 |
|---|---|
Formule moléculaire |
C11H27NSi |
Poids moléculaire |
201.42 g/mol |
Nom IUPAC |
3-[ethyl(dipropyl)silyl]propan-1-amine |
InChI |
InChI=1S/C11H27NSi/c1-4-9-13(6-3,10-5-2)11-7-8-12/h4-12H2,1-3H3 |
Clé InChI |
VZUYPXGZYNQSDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](CC)(CCC)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


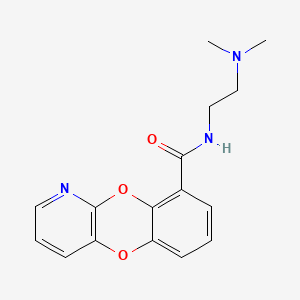
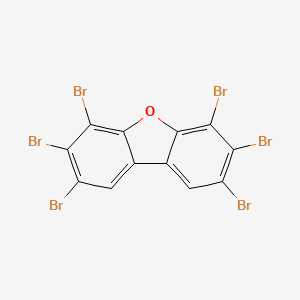



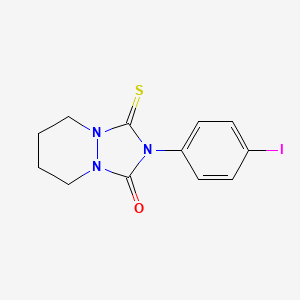
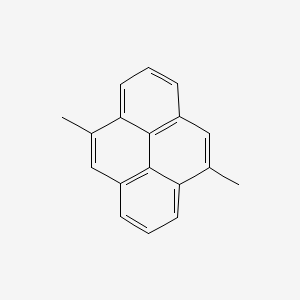
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

